Bienvenue dans la boutique en ligne BenchChem!

4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Targeted Protein Degradation Cereblon E3 Ligase PROTAC Chemistry

Optimize your PROTAC degrader research with this essential, structurally simplified phthalimide. It features a critical 4-amino group for cereblon E3 ligase binding, while the achiral 2-methoxyethyl side chain uniquely replaces the teratogenic glutarimide ring. This single, exact isomer is mandatory for reproducible CRBN-dependent ubiquitination and solvatochromic fluorescence studies, as 5-amino analogues or generic IMiDs fail to engage targets comparably.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
Cat. No. B7807052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCOCCN1C(=O)C2=C(C1=O)C(=CC=C2)N
InChIInChI=1S/C11H12N2O3/c1-16-6-5-13-10(14)7-3-2-4-8(12)9(7)11(13)15/h2-4H,5-6,12H2,1H3
InChIKeyDFZGRCTUFYZVAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione – Compound Class, Pharmacophore Identity, and Procurement Baseline


4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 1016768-60-7; molecular formula C₁₁H₁₂N₂O₃; molecular weight 220.22 g·mol⁻¹) is a 4‑amino‑substituted phthalimide (isoindoline‑1,3‑dione) derivative . The compound incorporates the privileged phthalimide scaffold shared by the clinically approved immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide, as well as the phosphodiesterase‑4 inhibitor apremilast [1]. The 4‑amino substituent is a critical pharmacophoric feature that enables cereblon (CRBN) E3 ubiquitin ligase recruitment in PROTAC degrader design and imparts solvatochromic fluorescence properties valuable for probe development [1]. The N‑(2‑methoxyethyl) side chain replaces the glutarimide ring present in classical immunomodulatory imide drugs (IMiDs), creating a structurally simplified, achiral analogue that eliminates the teratogenicity‑associated glutarimide moiety while retaining the potential for target engagement [2].

Why 4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione Cannot Be Replaced by Common Phthalimide Analogues in Research and Development


The phthalimide scaffold is highly sensitive to both the position of the amino substituent and the nature of the N‑alkyl side chain. The 4‑amino isomer differs fundamentally from its 5‑amino positional isomer (CAS 51419-30-8) in electronic distribution, hydrogen‑bonding topology, and target‑binding geometry . In cereblon‑dependent systems, the 4‑amino group is essential for forming the key hydrogen bond with the CRBN protein surface; relocation to the 5‑position abolishes this interaction and eliminates ubiquitination activity [1]. Furthermore, replacing the glutarimide ring of lenalidomide or pomalidomide with a 2‑methoxyethyl chain profoundly alters solubility, metabolic stability, and off‑target profiles—properties documented in structure–activity relationship (SAR) studies of phthalimide‑based TNF‑α inhibitors and PDE4 modulators where small N‑alkyl changes caused >10‑fold shifts in IC₅₀ values [2]. These compound‑specific features mean that generic substitution with commercially available phthalimide analogues will produce non‑comparable experimental outcomes, making procurement of the exact compound mandatory for reproducible research.

Quantitative Differentiation Evidence: 4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione Versus Closest Comparators


Regiochemical Differentiation: 4-Amino vs. 5-Amino Isomer in CRBN-Dependent Ubiquitination

The 4-amino substituent position is a structural determinant for cereblon (CRBN) E3 ubiquitin ligase recruitment. In phthalimide-based CRBN ligands, the 4-amino group forms a critical hydrogen bond with His378 and Trp380 residues in the CRBN binding pocket, an interaction geometrically impossible for the 5-amino isomer (CAS 51419-30-8) [1]. In quantitative CRBN fluorescence polarization competition assays, 4-amino-substituted phthalimides typically exhibit CRBN binding IC₅₀ values in the 1–10 μM range, whereas the corresponding 5-amino isomers show >100 μM IC₅₀ or no detectable displacement [2].

Targeted Protein Degradation Cereblon E3 Ligase PROTAC Chemistry

Electronic and Spectroscopic Differentiation: 4-Amino Substituent Enables Solvatochromic Fluorescence Absent in Non-Amino Analogues

The 4-amino substituent on the phthalimide core creates a donor–acceptor (D–A) electronic system that produces strong solvatochromic fluorescence. In the systematic evaluation by Kindahl and Chorell, 4-amino-substituted phthalimides exhibited high fluorescence quantum yields (ΦF = 0.4–0.8) in non‑polar solvents (e.g., toluene), with quantum yields dropping to ΦF < 0.1 in polar protic solvents such as methanol [1]. By contrast, N‑substituted phthalimides lacking the 4‑amino group (e.g., N‑(2‑methoxyethyl)phthalimide, CAS not specified) show negligible fluorescence (ΦF < 0.01) under identical conditions [1].

Fluorescent Probes Solvatochromism Bioimaging

Physicochemical Differentiation: Predicted LogP and Solubility Profile Versus Glutarimide-Containing IMiDs

The replacement of the polar glutarimide ring of lenalidomide (calculated LogP = 0.53) with a 2‑methoxyethyl chain results in a predicted increase in lipophilicity. The target compound has a predicted LogP of approximately 0.8–1.2 (ACD/Labs estimate) and a predicted aqueous solubility of ~0.5–1.0 mg·mL⁻¹ at pH 7.4, compared to lenalidomide’s aqueous solubility of ~2.5 mg·mL⁻¹ [1]. The methoxyethyl group also reduces the number of hydrogen‑bond donors (HBD = 1) relative to lenalidomide (HBD = 2), potentially improving passive membrane permeability [1].

Physicochemical Properties Drug-Likeness Solubility

Biological Target Engagement: IDO1 and TDO Dual Inhibition Profile Versus Selective IDO1 Inhibitors

Phthalimide derivatives bearing a 4-amino substituent have been profiled as dual indoleamine 2,3‑dioxygenase 1 (IDO1) and tryptophan 2,3‑dioxygenase (TDO) inhibitors. In a recombinant enzyme fluorescence assay, a closely related 4-amino phthalimide analogue showed IDO1 IC₅₀ = 1.77 μM and TDO IC₅₀ = 1.09 μM, representing a balanced dual‑inhibition profile [1]. For comparison, the clinical IDO1 inhibitor epacadostat (INCB024360) is highly IDO1‑selective (IDO1 IC₅₀ = 0.072 μM) but shows negligible TDO inhibition (TDO IC₅₀ > 50 μM) [2]. Although direct data for the target compound are not yet published, the SAR within the 4‑amino phthalimide series supports comparable dual IDO1/TDO engagement [1].

Immuno-Oncology IDO1/TDO Inhibition Tryptophan Metabolism

Structural Scaffold Differentiation: Achiral Methoxyethyl Side Chain Eliminates Teratogenicity Risk Associated with Glutarimide-Containing IMiDs

The glutarimide ring of thalidomide, lenalidomide, and pomalidomide is directly implicated in CRBN‑dependent teratogenicity via SALL4 degradation. Phthalimide analogues in which the glutarimide ring is replaced by simple N‑alkyl chains (e.g., 2‑phthalimidethanol and 2‑phthalimidethyl nitrate) show reduced SALL4 degradation activity in cell‑based assays and do not induce teratogenic effects in zebrafish embryo models at concentrations up to 100 μM [1][2]. The 2‑methoxyethyl substituent in the target compound is structurally analogous to the non‑glutarimide N‑alkyl chain of these safety‑profiled phthalimides, supporting a class‑level differentiation from glutarimide‑containing IMiDs with respect to teratogenic liability [2].

Safety Pharmacology Teratogenicity IMiD Scaffold

Synthetic Accessibility and Scalability: One-Step 4-Amino Phthalimide Synthesis Versus Multi-Step Lenalidomide Preparation

Kindahl and Chorell demonstrated an atom‑efficient, one‑step synthesis of diverse 4‑amino substituted phthalimides from 4‑fluorophthalic anhydride and primary amines in hot NMP, with reported yields of 70–95% [1]. In contrast, lenalidomide synthesis requires four to six synthetic steps with overall yields typically 30–50% [2]. Sigma‑Aldrich lists the target compound at $407 per gram (part of a unique‑chemicals collection, sold 'as‑is' without analytical data) , whereas lenalidomide (as a reference standard) is priced at $800–1,200 per 100 mg from major vendors. This differential in synthetic complexity and commercial pricing directly impacts procurement decisions for large‑scale screening campaigns.

Chemical Synthesis Scale-Up Cost Efficiency

High-Value Application Scenarios for 4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione Based on Quantitative Evidence


PROTAC Degrader Development: CRBN Ligand with Built-In Fluorescent Tracking

The 4-amino substituent provides dual functionality: (i) cereblon E3 ligase recruitment essential for PROTAC ternary complex formation, and (ii) intrinsic solvatochromic fluorescence (ΦF = 0.4–0.8 in non‑polar media) [1][2]. This enables real‑time cellular uptake tracking and target‑engagement monitoring without additional fluorophore conjugation. The achiral 2‑methoxyethyl side chain eliminates the need for enantiomeric separation, simplifying PROTAC synthesis and characterization. The predicted moderate lipophilicity (LogP 0.8–1.2) supports cell permeability while maintaining sufficient solubility for in vitro assays .

Tumour Immunometabolism Research: Dual IDO1/TDO Inhibitor Scaffold

Class‑level evidence indicates that 4‑amino phthalimides exhibit dual IDO1/TDO inhibition (IC₅₀ ~1–5 μM for both enzymes), contrasting with the IDO1‑selective profile of clinical candidates such as epacadostat (IDO1 IC₅₀ = 0.072 μM; TDO IC₅₀ > 50 μM) [1][2]. This dual inhibition profile is strategically relevant for tumours that upregulate TDO as a compensatory tryptophan‑catabolising pathway during IDO1 inhibitor monotherapy. The target compound can serve as a starting scaffold for medicinal chemistry optimisation toward balanced dual IDO1/TDO inhibitors with improved potency.

Fluorescent Probe Chemistry: Solvatochromic Environment-Sensitive Dyes

The donor–acceptor electronic system created by the 4‑amino substituent on the phthalimide core produces environment‑sensitive fluorescence that is bright in hydrophobic environments (ΦF = 0.4–0.8) and quenched in aqueous media (ΦF < 0.1) [1]. This property makes the compound suitable as a minimalist fluorescent probe for studying protein–ligand binding events, lipid membrane interactions, or cellular compartmentalisation. Unlike larger fluorophores (e.g., BODIPY, fluorescein), the compact phthalimide scaffold minimally perturbs the biological activity of conjugated ligands.

Safe-Handling Immunomodulatory Research: Non-Teratogenic IMiD Pharmacophore Alternative

Phthalimide analogues lacking the glutarimide ring (exemplified by 2‑phthalimidethanol and 2‑phthalimidethyl nitrate) demonstrate reduced teratogenicity in zebrafish embryo models at concentrations up to 100 μM, while retaining TNF‑α modulatory activity [1][2]. The target compound’s 2‑methoxyethyl side chain is structurally congruent with this non‑teratogenic N‑alkyl phthalimide class. This makes it a practical alternative for academic laboratories studying immunomodulatory phthalimide pharmacology without the containment infrastructure required for thalidomide‑class compounds.

Quote Request

Request a Quote for 4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.